BenchChemオンラインストアへようこそ!

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid

SMARCA2 ATPase inhibition Synthetic lethality SMARCA4-mutant cancer

Obtain SMARCA2-IN-10 (Compound 4), the only commercially available SMARCA2-selective ATPase inhibitor that discriminates SMARCA4-deficient from SMARCA4-proficient cells. Its diphenyl ether core (C28H20N2O7, MW 496.47) is structurally orthogonal to patented pyridazinone/quinazoline chemotypes, providing an unencumbered starting point for medicinal chemistry. Use at 10–50 μM for synthetic-lethality validation in SMARCA4-mutant NSCLC models—a selectivity window dual SMARCA2/4 inhibitors cannot provide.

Molecular Formula C28H20N2O7
Molecular Weight 496.5 g/mol
CAS No. 82131-85-9
Cat. No. B3156172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
CAS82131-85-9
Molecular FormulaC28H20N2O7
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O
InChIInChI=1S/C28H20N2O7/c31-25(21-5-1-3-7-23(21)27(33)34)29-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36)
InChIKeyDCXQKOZJGJDLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARCA2-IN-10 (CAS 82131-85-9): A Selective SMARCA2 ATPase Domain Inhibitor for Synthetic Lethality Research


SMARCA2-IN-10 (CAS 82131-85-9), also known as Benzoic acid, 2,2'-[oxybis(4,1-phenyleneiminocarbonyl)]bis-, is a small-molecule inhibitor identified as Compound 4 in a virtual screening campaign targeting the SMARCA2 ATPase domain [1]. It belongs to the class of ATP-dependent chromatin remodeling enzyme inhibitors, specifically targeting the catalytic ATPase subunit of the SWI/SNF (BAF) complex. SMARCA2-IN-10 exhibits micromolar inhibitory activity (IC50 = 17.676 μM) against the SMARCA2 ATPase domain and demonstrates functional selectivity by inducing cell death in SMARCA4-deficient tumor cells while sparing SMARCA4-proficient cells, consistent with the synthetic lethal relationship between SMARCA2 inhibition and SMARCA4 loss . The compound possesses a molecular formula of C28H20N2O7 and a molecular weight of 496.47 g/mol, with a diphenyl ether core scaffold that distinguishes it from other SMARCA2-targeting chemotypes [2].

Why Generic SMARCA2 Inhibitors Cannot Substitute for SMARCA2-IN-10 in Synthetic Lethality Studies


SMARCA2-targeting compounds are not interchangeable because they engage distinct protein domains with disparate selectivity profiles and functional consequences. The majority of reported SMARCA2 inhibitors are dual SMARCA2/SMARCA4 agents (e.g., SMARCA2-IN-6, FHT-1015, BRM014) that potently inhibit both paralogous ATPases with IC50 values below 10 nM, which abolishes the synthetic lethality window required for selective killing of SMARCA4-mutant tumors . PFI-3 and related bromodomain-targeting ligands bind the SMARCA2 bromodomain (IC50 > 10 μM) rather than the ATPase domain, yielding no functional consequence on chromatin remodeling activity [1]. SMARCA2-IN-10 (Compound 4) was specifically identified through mixed-solvent molecular dynamics simulations to target a binding pocket within the SMARCA2 ATPase domain with selectivity-modification potential, providing a domain-specific scaffold that functionally discriminates between SMARCA2 and SMARCA4 at the cellular level [2]. Substituting SMARCA2-IN-10 with a dual ATPase inhibitor or a bromodomain ligand would fundamentally alter the experimental outcome—either eliminating selectivity (dual inhibitors) or failing to engage the catalytic machinery required for synthetic lethality (bromodomain ligands).

Quantitative Differentiation of SMARCA2-IN-10 from Closest Analogues: Head-to-Head and Cross-Study Evidence


SMARCA2-IN-10 vs. SMARCA2/4-IN-1: Functional Selectivity Discrimination in SMARCA4-Deficient vs. Proficient Cellular Models

SMARCA2-IN-10 (Compound 4) demonstrates functional selectivity by inducing cell death specifically in SMARCA4-deficient tumor cells, a phenotype not observed with the dual inhibitor SMARCA2/4-IN-1, which inhibits both SMARCA2 (IC50 = 3.8 μM) and SMARCA4 (IC50 = 1.7 μM) with comparable potency . While SMARCA2/4-IN-1's near-equipotent dual inhibition precludes a synthetic lethality window, SMARCA2-IN-10 was identified through virtual screening targeting a binding pocket with selective modification potential, and its cellular activity profile—inducing death exclusively in SMARCA4-deficient backgrounds—confirms that its ATPase domain engagement translates into paralog-selective functional outcomes [1]. The SMARCA2 ATPase IC50 of 17.676 μM for SMARCA2-IN-10, though modest in absolute potency, represents a meaningful differentiation parameter when coupled with the absence of equipotent SMARCA4 inhibition, as evidenced by the viability rescue observed in SMARCA4-proficient cells [1].

SMARCA2 ATPase inhibition Synthetic lethality SMARCA4-mutant cancer

SMARCA2-IN-10 vs. PFI-3: ATPase Domain Engagement vs. Bromodomain Binding—Functional Relevance for Chromatin Remodeling Inhibition

PFI-3, a well-characterized SMARCA2/4 bromodomain inhibitor, exhibits an IC50 > 10 μM against both SMARCA2 and SMARCA4 bromodomains but fails to inhibit ATPase activity or suppress proliferation of SMARCA4-mutant cancer cell lines, as demonstrated by cDNA rescue experiments confirming that the ATPase domain—not the bromodomain—is the relevant drug target in SWI/SNF-mutant cancers [1]. SMARCA2-IN-10, in contrast, directly targets the SMARCA2 ATPase domain (IC50 = 17.676 μM) and induces cell death in SMARCA4-deficient tumor cells at concentrations compatible with its enzymatic IC50 . This domain-level targeting difference is critical: PFI-3 and analogous bromodomain ligands (e.g., DCSM06-05, SMARCA2-BRD IC50 = 9.0 ± 1.4 μM) are functionally inert in synthetic lethality assays, whereas SMARCA2-IN-10 engages the catalytic machinery required for ATP-dependent chromatin remodeling [2].

SMARCA2 ATPase vs. bromodomain targeting Chromatin remodeling Target engagement

SMARCA2-IN-10 vs. High-Potency Dual SMARCA2/4 ATPase Inhibitors (FHT-1015, SMARCA2-IN-6): Potency–Selectivity Trade-Off Quantified

Highly potent dual SMARCA2/4 ATPase inhibitors such as FHT-1015 (SMARCA4 IC50 = 4 nM, SMARCA2 IC50 = 5 nM) and SMARCA2-IN-6 (IC50 < 5 nM against both SMARCA2 and SMARCA4) achieve nanomolar potency but at the cost of complete paralog selectivity loss . In SMARCA4-mutant tumor models where selective SMARCA2 inhibition is required to exploit synthetic lethality while preserving SMARCA4 function in normal tissues, these dual inhibitors are predicted to exhibit a flattened therapeutic window. SMARCA2-IN-10, with its micromolar SMARCA2 ATPase IC50 (17.676 μM) and demonstrated functional selectivity for SMARCA4-deficient cells, occupies a distinct position on the potency–selectivity spectrum: it sacrifices absolute potency for paralog discrimination, a trade-off that is mechanistically required for synthetic lethality applications [1]. The 3,500-fold difference in SMARCA2 potency between FHT-1015/SMARCA2-IN-6 (<5 nM) and SMARCA2-IN-10 (17.676 μM) is offset entirely by the qualitative difference in SMARCA4-sparing activity, which is absent in the nanomolar dual inhibitors.

SMARCA2 selectivity Potency vs. selectivity Dual inhibitor comparison

SMARCA2-IN-10 Scaffold Uniqueness: Diphenyl Ether Chemotype Distinct from All Reported SMARCA2 ATPase Inhibitor Series

SMARCA2-IN-10 features a diphenyl ether core scaffold (2,2'-[oxybis(4,1-phenyleneiminocarbonyl)]bis-benzoic acid) that is structurally distinct from all previously reported SMARCA2 ATPase inhibitor chemotypes, including the pyridazinone-based dual inhibitors (BRM014 series), the quinazoline-based FHT-1015 series, and the pyrazole-containing SMARCA2-IN-6/7 series [1]. The compound was identified through a mixed-solvent molecular dynamics (MD) simulation-guided virtual screening approach that specifically targeted binding pockets within the SMARCA2 ATPase domain possessing selective modification potential—a computational strategy not employed in the discovery of earlier inhibitor series [2]. This scaffold novelty is critical because it provides a structurally orthogonal chemical starting point for medicinal chemistry optimization; SAR exploration around the diphenyl ether core is unencumbered by existing intellectual property covering the dominant chemotypes, and the distinct binding mode may enable selectivity features that pyridazinone/quinazoline scaffolds cannot access [2].

Novel chemical scaffold Diphenyl ether chemotype Virtual screening hit

High-Impact Research and Procurement Scenarios for SMARCA2-IN-10 (CAS 82131-85-9)


Synthetic Lethality Target Validation in SMARCA4-Mutant Non-Small Cell Lung Cancer (NSCLC) Models

SMARCA2-IN-10 enables rigorous validation of SMARCA2 dependency in SMARCA4-mutant NSCLC cell lines (e.g., NCI-H1299). Because the compound induces cell death selectively in SMARCA4-deficient backgrounds without inhibiting SMARCA4 [1], researchers can use it as a chemical probe to confirm that the observed anti-proliferative effect is specifically due to SMARCA2 ATPase inhibition rather than dual SMARCA2/4 suppression. This is a critical control experiment that dual inhibitors (FHT-1015, SMARCA2-IN-6) cannot provide, as their equipotent SMARCA4 inhibition confounds the genotype-selectivity interpretation. Use at concentrations of 10–50 μM in viability assays with parallel SMARCA4-isogenic cell line pairs to establish a selectivity window [1].

ATPase Domain vs. Bromodomain Target Engagement Deconvolution Studies

When investigating whether SMARCA2-dependent chromatin remodeling in a given cellular context is driven by ATPase catalytic activity or bromodomain-mediated chromatin recognition, SMARCA2-IN-10 serves as a domain-specific probe. Unlike PFI-3 (bromodomain inhibitor, IC50 > 10 μM; no functional antiproliferative effect in SMARCA4-mutant lines [2]), SMARCA2-IN-10 directly inhibits the ATPase domain (IC50 = 17.676 μM) and produces functional cell death [1]. Parallel treatment with SMARCA2-IN-10 (ATPase inhibitor) and a bromodomain ligand (e.g., PFI-3 or DCSM06-05) in the same cellular model allows unambiguous deconvolution of which domain is the disease-relevant therapeutic target [2].

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Novel Diphenyl Ether Scaffold

For drug discovery programs targeting SMARCA2-selective ATPase inhibition, SMARCA2-IN-10 provides a structurally distinct starting point (diphenyl ether core, C28H20N2O7, MW 496.47 [3]) that is orthogonal to all major patented SMARCA2 inhibitor chemotypes [1]. The scaffold was identified through mixed-solvent molecular dynamics simulations targeting binding pockets with selective modification potential, providing a rational basis for structure-based design [1]. The modest potency (IC50 = 17.676 μM) indicates significant room for optimization through medicinal chemistry, while the demonstrated functional selectivity for SMARCA4-deficient cells confirms that the scaffold can support paralog discrimination. Procurement of SMARCA2-IN-10 as a reference standard enables SAR exploration with a scaffold unencumbered by the intellectual property associated with pyridazinone, quinazoline, and pyrazole chemotypes [1].

Reference Standard for SMARCA2 ATPase Biochemical Assay Development and Selectivity Profiling Panels

SMARCA2-IN-10 can be deployed as a selectivity control compound in SMARCA2 ATPase biochemical screening panels. Its well-defined IC50 of 17.676 μM against SMARCA2 ATPase [1], combined with the absence of detectable SMARCA4 ATPase inhibition at comparable concentrations, makes it suitable as a positive control for SMARCA2 inhibition and a negative control for SMARCA4 engagement. This is particularly valuable when profiling newly synthesized analogs from the same diphenyl ether series or when benchmarking novel SMARCA2 inhibitors against a compound with established selectivity credentials. In high-throughput screening campaigns, SMARCA2-IN-10 can serve as a moderate-potency reference inhibitor to calibrate assay sensitivity (Z'-factor determination) and to validate that the assay can discriminate between selective and non-selective SMARCA2 inhibitors [1].

Quote Request

Request a Quote for 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.